Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both methoxy and trimethylsilyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane can be synthesized through several methods. One common approach involves the reaction of 1-(trimethylsilyl)propyne with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the silicon atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other atoms or molecules, facilitating the formation of new chemical bonds. This interaction is often mediated by the presence of catalysts, which enhance the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylpropyne: Similar in structure but lacks the methoxy group.
Dimethylsilylpropyne: Contains two methyl groups instead of the trimethylsilyl group.
Methoxysilylpropyne: Similar but with different substituents on the silicon atom.
Uniqueness
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
61244-98-2 |
---|---|
Molekularformel |
C9H24OSi2 |
Molekulargewicht |
204.46 g/mol |
IUPAC-Name |
methoxy-dimethyl-(1-trimethylsilylpropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(8-11(3,4)5)12(6,7)10-2/h9H,8H2,1-7H3 |
InChI-Schlüssel |
JWMCLHIVKVLVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](C)(C)C)[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.